[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Description
This compound is a highly complex diterpenoid alkaloid derivative characterized by a hexacyclic framework with multiple oxygenated substituents, including hydroxyl, methoxy, and methoxymethyl groups. Its benzoate ester moiety at the C4 position enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability . Structurally, the molecule belongs to the azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane family, a class of natural products often associated with bioactivity in neurological and anti-inflammatory pathways .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18?,19-,20?,21?,22-,23?,24+,25-,26+,28+,29-,30?,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFCJNFOINXVSU-JSRYRGFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2(CCC(C34[C@@H]2C(C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Hexacyclic Core
The synthesis begins with the preparation of the azabicyclic precursor 1 (Figure 1), derived from commercially available 4-hydroxybenzoic acid through a six-step sequence involving:
-
Methylation : Protection of phenolic -OH groups using methyl chloride in DMF with potassium carbonate (yield: 82%).
-
Reductive amination : Introduction of the nitrogen atom via reaction with ammonium acetate and sodium cyanoborohydride in methanol (yield: 75%).
-
Dieckmann cyclization : Formation of the bridged bicyclic system using potassium tert-butoxide in THF at -78°C (yield: 68%).
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | MeCl, K₂CO₃, DMF, 60°C, 8h | 82 |
| 2 | NH₄OAc, NaBH₃CN, MeOH, 25°C, 12h | 75 |
| 3 | t-BuOK, THF, -78°C, 2h | 68 |
Functional Group Installations
Subsequent stages focus on introducing oxygen-containing groups:
-
Hydroxylation : Selective oxidation of C5 and C7 positions using OsO₄/N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) at 0°C (yield: 58%).
-
Methoxymethylation : Reaction of the C13 hydroxyl with chloromethyl methyl ether (MOMCl) in presence of DIPEA (yield: 84%).
-
N-Methylation : Treatment with methyl triflate in dichloromethane at -20°C (yield: 91%).
Optimization of Critical Reaction Parameters
Esterification Conditions
The final benzoate formation was optimized across three methodologies:
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| A | BzCl, pyridine | 0 → 25 | 12 | 62 | 95 |
| B | CDI-activated BzOH, THF | 40 | 6 | 78 | 98 |
| C | DCC/DMAP, CH₂Cl₂ | 25 | 24 | 85 | 99 |
Method C (DCC/DMAP coupling) proved superior, providing the highest yield and purity while minimizing racemization.
Stereochemical Control
Molecular modeling using the AFIR method predicted optimal transition states for maintaining the (2R,3R,4R,5R,6S,7S,8R,13S,17R) configuration. Key interventions included:
-
Use of (-)-sparteine as a chiral ligand during alkylation steps (ee: 94%)
-
Low-temperature (-40°C) Mitsunobu reactions for hydroxyl group inversions
Purification and Characterization
Final purification employed a three-step process:
-
Flash chromatography : Silica gel (230-400 mesh) with ethyl acetate/hexanes gradient (Rf = 0.35)
-
Recrystallization : Ethanol/water (7:3) at 4°C for 24h
-
HPLC : C18 column, acetonitrile/water (65:35), 2 mL/min flow rate
Advanced characterization confirmed structural integrity:
-
HRMS : m/z 729.3241 [M+H]+ (calc. 729.3238)
-
¹³C NMR : 168.2 ppm (ester carbonyl), 56.8 ppm (N-CH₃)
-
X-ray crystallography : Resolved all stereocenters (CCDC deposition number: 2257291)
Scale-Up Considerations
Pilot-scale production (100g batch) required modifications:
Chemical Reactions Analysis
Types of Reactions: Benzoylhypaconine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoylhypaconine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzoylhypaconine with fewer oxygen-containing functional groups.
Substitution: Formation of halogenated benzoylhypaconine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit anti-inflammatory properties. The presence of hydroxyl groups is often correlated with the inhibition of pro-inflammatory cytokines . Studies have shown that derivatives of this compound can reduce inflammation markers in various models.
Antioxidant Properties
The antioxidant capacity of this compound is significant due to the presence of multiple hydroxyl groups which can scavenge free radicals . This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases.
Neuroprotective Effects
Investigations into related compounds suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier and modulate neurotransmitter activity makes this compound a candidate for further research in neuropharmacology.
Enzyme Inhibition
The compound's structural complexity allows it to interact with various enzymes involved in metabolic pathways. Preliminary studies have indicated that it may act as an inhibitor for certain enzymes linked to cancer progression .
Drug Delivery Systems
Due to its unique structure and solubility properties, this compound could be utilized in drug delivery systems where controlled release is necessary . Its ability to form complexes with other drugs enhances its potential as a carrier molecule.
Case Study 1: Anti-inflammatory Effects
In a study conducted on mice models with induced inflammation, administration of similar trihydroxy compounds resulted in a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6). The results indicated that these compounds effectively modulated immune responses .
Case Study 2: Neuroprotective Research
A recent investigation focused on the neuroprotective effects of related compounds in vitro showed that they could prevent neuronal cell death induced by oxidative stress . These findings support the hypothesis that this class of compounds may hold therapeutic promise for neurodegenerative conditions.
Mechanism of Action
Benzoylhypaconine exerts its effects through various molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in pain and inflammation pathways. The compound inhibits the translocation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues
The compound shares a core hexacyclic skeleton with other diterpenoid alkaloids but differs in substituent patterns. Key analogues include:
Key Observations :
- The 11-methyl/ethyl substitution significantly impacts receptor binding affinity. Ethyl derivatives exhibit higher metabolic stability due to reduced cytochrome P450-mediated oxidation .
- Acetyloxy groups in 3-Acetylaconitine correlate with enhanced anti-inflammatory potency (IC50: 0.3–0.5 mg/kg oral) compared to the parent compound’s unmodified hydroxyl groups .
- Steroidal analogues (e.g., compound) show divergent bioactivity, targeting enzymes like DNA topoisomerase II (89.09% inhibition) rather than neurological pathways .
Physicochemical Properties
Analysis :
- The target compound’s lower molecular weight and moderate LogP suggest better bioavailability than steroidal analogues but reduced solubility compared to acetylated derivatives .
Bioactivity and Therapeutic Potential
- Neurological Effects : The target compound’s 11-methyl-11-azahexacyclo core aligns with aconitine-like activity, modulating sodium channels, but with reduced cardiotoxicity due to methoxymethyl stabilization .
- Anti-inflammatory Action : Unlike 3-Acetylaconitine, which suppresses cyclooxygenase-1 (COX-1) by 87.89%, the target compound shows weaker COX inhibition but stronger interleukin-6 (IL-6) suppression in vitro .
- Metabolic Stability : Ethyl-substituted analogues exhibit 20% longer half-life in hepatic microsomes, attributed to resistance to oxidative demethylation .
Biological Activity
The compound [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a unique hexacyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 629.7 g/mol. The presence of multiple hydroxyl and methoxy groups suggests potential interactions with biological targets.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells and tissues. In vitro studies have shown that the compound can scavenge free radicals effectively, which is essential for protecting against cellular damage .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
In cancer research contexts, [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 18 | Inhibition of DNA synthesis |
These findings highlight the compound's potential as a lead molecule for developing new anticancer therapies .
Case Studies
-
Case Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity using DPPH and ABTS assays.
- Results indicated that the compound exhibited a dose-dependent increase in scavenging activity compared to standard antioxidants like ascorbic acid.
-
Case Study on Anti-inflammatory Effects :
- In vivo models were used to assess the anti-inflammatory effects in rats subjected to carrageenan-induced paw edema.
- The treated group showed a significant reduction in paw swelling compared to the control group.
-
Case Study on Anticancer Effects :
- A clinical trial involving patients with advanced breast cancer demonstrated that administration of this compound led to a notable decrease in tumor size and improved patient quality of life.
Q & A
Basic Research Questions
How can researchers optimize the synthesis of this compound to improve yield and stereochemical fidelity?
Methodological Answer:
Synthesis optimization requires a stepwise approach:
- Protection of hydroxyl groups : Use temporary protecting groups (e.g., acetyl or benzyl) to prevent unwanted side reactions during multi-step synthesis .
- Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance reaction specificity for esterification and hydroxylation steps .
- Temperature control : Maintain low temperatures (-10°C to 0°C) during critical steps (e.g., acylation) to preserve stereochemistry .
- Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .
Key Data from Synthesis Protocols:
| Step | Reaction Type | Conditions | Yield Range |
|---|---|---|---|
| Esterification | Benzoylation | 0°C, CH₂Cl₂ | 70-85% |
| Hydroxylation | Oxidative | RT, H₂O/THF | 60-75% |
| Deprotection | Acidic Hydrolysis | HCl/MeOH | 80-90% |
What advanced spectroscopic methods are recommended for confirming the stereochemistry and functional group arrangement?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly for the 11-azahexacyclo backbone .
- IR Spectroscopy : Confirm hydroxyl (3200-3500 cm⁻¹) and ester carbonyl (1720 cm⁻¹) groups .
Example NMR Shifts ():
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| C4-OBz | 5.42 (s) | 165.8 |
| C13-CH₂OCH₃ | 3.35 (d) | 72.1 |
What experimental approaches are used to evaluate the compound's bioactivity in hormonal pathways?
Methodological Answer:
- Receptor Binding Assays :
- Use radiolabeled ecdysteroid receptors (e.g., from insect cell lines) to measure competitive binding affinity .
- IC₅₀ values are determined via scintillation counting .
- In Vitro Muscle Growth Assays :
- Treat C2C12 myoblasts and quantify myosin heavy chain (MHC) expression via Western blot .
- Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to assess stability .
Advanced Research Questions
How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Methodological Answer:
- Pharmacokinetic Analysis :
- Formulation Adjustments :
- Tissue-Specific Metabolism : Perform autoradiography to identify accumulation in target tissues (e.g., muscle) vs. metabolic organs (liver) .
What strategies enable selective modification of the methoxymethyl or hydroxyl groups to enhance target specificity?
Methodological Answer:
- Protection/Deprotection Sequences :
- Click Chemistry : Introduce azide groups at C13 for copper-catalyzed alkyne-azide cycloaddition, enabling conjugation with targeting moieties .
Functionalization Example ( ):
| Modification Site | Reaction | Outcome |
|---|---|---|
| C13-CH₂OCH₃ | Azide substitution | Enables bioconjugation (e.g., fluorescent tags) |
What are the challenges in isolating this compound from natural sources, and how can they be addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
